(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate (2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17229112
InChI: InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1
SMILES:
Molecular Formula: C11H23NO11
Molecular Weight: 345.30 g/mol

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate

CAS No.:

Cat. No.: VC17229112

Molecular Formula: C11H23NO11

Molecular Weight: 345.30 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid dihydrate -

Specification

Molecular Formula C11H23NO11
Molecular Weight 345.30 g/mol
IUPAC Name (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;dihydrate
Standard InChI InChI=1S/C11H19NO9.2H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);2*1H2/t5-,6+,7+,8+,9+,11-;;/m0../s1
Standard InChI Key YLXPJOGZAZORTI-ZANKSHJOSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O.O.O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O.O

Introduction

Chemical Structure and Stereochemical Configuration

The dihydrate form of this compound is characterized by a tetracyclic pyranose core with multiple hydroxyl, acetamido, and carboxyl functional groups. Its IUPAC name reflects the absolute stereochemistry at the 2S, 4S, 5R, and 6R positions, critical for its biological activity . The dihydrate designation indicates two water molecules integrated into its crystalline lattice, enhancing stability under ambient conditions.

Molecular and Crystalline Properties

The molecular formula C₁₁H₂₃NO₁₁ (MW: 345.30 g/mol) distinguishes it from its methyl ester counterpart (C₁₂H₂₁NO₉, MW: 323.3 g/mol) . The carboxylic acid group at position 2 and the dihydrate configuration improve aqueous solubility compared to the esterified form .

Table 1: Comparative Molecular Properties

PropertyCarboxylic Acid DihydrateMethyl Ester
Molecular FormulaC₁₁H₂₃NO₁₁C₁₂H₂₁NO₉
Molecular Weight (g/mol)345.30323.3
Functional GroupsCarboxylic acid, dihydrateMethyl ester
CAS NumberNot publicly disclosed22900-11-4

Synthesis and Derivative Relationships

The dihydrate is synthesized via hydrolysis of its methyl ester precursor under controlled acidic or basic conditions. This process replaces the methyl ester group (-COOCH₃) with a carboxylic acid (-COOH), followed by crystallization with two water molecules. The stereochemical integrity of the pyranose ring is preserved during synthesis, as confirmed by NMR and X-ray crystallography .

Hydrolysis Mechanism

The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. The resultant carboxylic acid is stabilized through hydrogen bonding with water molecules, facilitating dihydrate formation .

Physicochemical Properties and Stability

The dihydrate’s crystalline structure confers enhanced stability compared to anhydrous forms. Key properties include:

Table 2: Physicochemical Profile

ParameterValue/DescriptionSource
Solubility in WaterHigh (due to carboxylate group)
Melting PointNot reported-
Storage Conditions2–8°C, desiccated

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